1-(Furan-2-yl)-2-azaspiro[3.3]heptane

Metabolic Stability Drug Metabolism ADME Properties

1-(Furan-2-yl)-2-azaspiro[3.3]heptane (CAS 1865147-29-0, C₁₀H₁₃NO, MW 163.22) is a spirocyclic heterocycle featuring a 2-azaspiro[3.3]heptane core substituted with a furan-2-yl group. The 2-azaspiro[3.3]heptane framework has emerged as a prominent bioisostere of piperidine, having appeared in over 100 research manuscripts, 500 patents, and 7,000 new compounds since its first proposal for this purpose in 2010.

Molecular Formula C10H13NO
Molecular Weight 163.22
CAS No. 1865147-29-0
Cat. No. B2758115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-yl)-2-azaspiro[3.3]heptane
CAS1865147-29-0
Molecular FormulaC10H13NO
Molecular Weight163.22
Structural Identifiers
SMILESC1CC2(C1)CNC2C3=CC=CO3
InChIInChI=1S/C10H13NO/c1-3-8(12-6-1)9-10(7-11-9)4-2-5-10/h1,3,6,9,11H,2,4-5,7H2
InChIKeyJCVSXUVOBGFGEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Furan-2-yl)-2-azaspiro[3.3]heptane: Procurement-Ready Spirocyclic Scaffold for Drug Discovery Applications


1-(Furan-2-yl)-2-azaspiro[3.3]heptane (CAS 1865147-29-0, C₁₀H₁₃NO, MW 163.22) is a spirocyclic heterocycle featuring a 2-azaspiro[3.3]heptane core substituted with a furan-2-yl group [1]. The 2-azaspiro[3.3]heptane framework has emerged as a prominent bioisostere of piperidine, having appeared in over 100 research manuscripts, 500 patents, and 7,000 new compounds since its first proposal for this purpose in 2010 [2]. The compound exhibits a predicted LogP of 2.0942, TPSA of 25.17 Ų, density of 1.14±0.1 g/cm³, and boiling point of 257.9±28.0 °C .

Why Substituting 1-(Furan-2-yl)-2-azaspiro[3.3]heptane with Piperidine or Other Azaspiro Analogs Compromises Lead Optimization Outcomes


The 2-azaspiro[3.3]heptane scaffold offers distinct physicochemical advantages over its piperidine and cyclohexane analogues that cannot be replicated by generic substitution. Heteroatom-substituted spiro[3.3]heptanes generally exhibit higher aqueous solubility than their cyclohexane counterparts and demonstrate a trend toward improved metabolic stability [1]. The rigid spirocyclic architecture increases the fraction of sp³-hybridized carbon atoms (Fsp³), a parameter that correlates with improved pharmacokinetic profiles and drug-likeness [2]. However, azaspiro[3.3]heptanes are most effective as terminal groups rather than internal bioisosteres due to geometric constraints, making the specific substitution pattern critical for biological activity [3]. The furan-2-yl moiety further differentiates this compound by introducing unique electronic properties and potential π-π interactions not achievable with saturated heterocyclic replacements.

Quantitative Differentiation Evidence for 1-(Furan-2-yl)-2-azaspiro[3.3]heptane Versus Closest Analogs


Metabolic Stability Advantage of 2-Azaspiro[3.3]heptane Scaffold Relative to Cyclohexane Analogs

The 2-azaspiro[3.3]heptane core of 1-(Furan-2-yl)-2-azaspiro[3.3]heptane confers metabolic stability advantages over analogous cyclohexane-containing compounds. In a systematic evaluation of spiro[3.3]heptanes versus cyclohexane analogues, the spirocyclic framework demonstrated a consistent trend toward higher metabolic stability across multiple structural contexts [1]. When incorporated into fluoroquinolone drug scaffolds, the spiro[3.3]heptane-modified compounds exhibited metabolic stability that was either similar to or improved relative to the parent cyclohexane-containing structures [1].

Metabolic Stability Drug Metabolism ADME Properties Pharmacokinetics

Aqueous Solubility Enhancement of Spiro[3.3]heptane Scaffold Versus Cyclohexane Analogs

Heteroatom-substituted spiro[3.3]heptanes, including the 2-azaspiro[3.3]heptane core present in 1-(Furan-2-yl)-2-azaspiro[3.3]heptane, exhibit higher aqueous solubility compared to their cyclohexane analogues [1]. This solubility advantage is a direct consequence of the spirocyclic architecture, which reduces molecular planarity and crystal packing efficiency, thereby enhancing aqueous dissolution. The solubility improvement was consistently observed across a panel of heteroatom-substituted spiro[3.3]heptane derivatives [1].

Aqueous Solubility Physicochemical Properties Drug Formulation Bioavailability

Lipophilicity (LogP) Reduction Achieved by 2-Azaspiro[3.3]heptane Bioisosteric Replacement

1-(Furan-2-yl)-2-azaspiro[3.3]heptane exhibits a calculated LogP of 2.0942 . The azaspiro[3.3]heptane scaffold has been demonstrated to effectively reduce lipophilicity when used as a replacement for morpholine, piperidine, and piperazine moieties [1]. In a comparative analysis, azaspiro[3.3]heptane-containing analogues consistently exhibited lower LogP values than their piperidine counterparts, with the spirocyclic framework introducing additional polarity and reducing overall lipophilicity. This property is particularly valuable for optimizing compounds that suffer from high lipophilicity-driven off-target binding or poor developability profiles.

Lipophilicity LogP Bioisostere Drug Design ADME

Fsp³ Enhancement as a Drug-Likeness Predictor: Spirocyclic Scaffold Versus Planar Heterocycles

The spirocyclic architecture of 1-(Furan-2-yl)-2-azaspiro[3.3]heptane contributes a higher fraction of sp³-hybridized carbon atoms (Fsp³) compared to planar aromatic or partially saturated heterocyclic alternatives. Analysis of approved drugs reveals that mean Fsp³ increases from 0.36 for screening collections to 0.47 for marketed drugs, establishing Fsp³ as a validated drug-likeness parameter [1]. The rigid, three-dimensional geometry of the azaspiro[3.3]heptane core increases Fsp³ relative to piperidine and other planar heterocycles, thereby enhancing the probability of favorable pharmacokinetic outcomes and reducing attrition in development [2].

Fsp³ Drug-Likeness Fraction sp³ Physicochemical Properties Lead Optimization

Geometric Differentiation: Azaspiro[3.3]heptane as Terminal Bioisostere Versus Internal Replacement

1-(Furan-2-yl)-2-azaspiro[3.3]heptane positions the furan moiety as a terminal substituent, which aligns with established structure-activity relationship findings that azaspiro[3.3]heptanes function optimally as terminal groups rather than internal bioisosteres [1]. Attempts to use azaspiro[3.3]heptanes as internal replacements for piperidine or morpholine result in significant geometric alterations that disrupt binding interactions. The terminal substitution pattern of the target compound avoids these geometric constraints, preserving the intended spatial orientation for target engagement while still conferring the solubility and metabolic stability benefits of the spirocyclic core [2].

Bioisostere Molecular Geometry Structure-Activity Relationship Medicinal Chemistry

Patent Landscape Advantage: 2-Azaspiro[3.3]heptane as Established Yet Active IP Space

The 2-azaspiro[3.3]heptane scaffold has been incorporated into at least 100 research manuscripts, 500 patents, and 7,000 new compounds since its introduction as a piperidine bioisostere in 2010 [1]. This extensive patent literature demonstrates both the validated utility of the scaffold and the continued activity in this chemical space. The furan-2-yl substitution present in 1-(Furan-2-yl)-2-azaspiro[3.3]heptane offers a specific substitution pattern that can be leveraged for intellectual property differentiation while benefiting from the established physicochemical advantages of the broader class. The scaffold appears prominently in patents covering diverse therapeutic areas including M4 muscarinic acetylcholine receptor antagonism [2], T-type calcium channel modulation [3], and hemoglobin induction [4].

Intellectual Property Patent Analysis Drug Discovery Scaffold Hopping

Optimal Procurement and Research Application Scenarios for 1-(Furan-2-yl)-2-azaspiro[3.3]heptane Based on Quantitative Differentiation Evidence


Lead Optimization for CNS Drug Discovery Programs Targeting GPCRs

The 2-azaspiro[3.3]heptane scaffold has demonstrated utility as a piperidine bioisostere in central nervous system drug discovery, with specific application to M4 muscarinic acetylcholine receptor antagonism [1]. The favorable LogP of 2.0942 for 1-(Furan-2-yl)-2-azaspiro[3.3]heptane positions it within an optimal range for blood-brain barrier penetration while avoiding excessive lipophilicity that could lead to off-target effects. Procurement of this building block supports SAR exploration in CNS programs where piperidine-containing leads require physicochemical property optimization without compromising target engagement.

Scaffold Hopping from Piperidine-Containing Clinical Candidates

Programs seeking to improve the metabolic stability and aqueous solubility of piperidine-containing clinical candidates should evaluate 1-(Furan-2-yl)-2-azaspiro[3.3]heptane as a bioisosteric replacement. The established advantages of spiro[3.3]heptanes over cyclohexane analogues in both metabolic stability and aqueous solubility [2] provide a data-driven rationale for scaffold hopping. The terminal furan substitution pattern aligns with the geometric requirements for successful azaspiro[3.3]heptane incorporation [3], increasing the probability of maintaining target affinity while achieving improved ADME properties.

Fragment-Based Drug Discovery and Building Block Collection Curation

1-(Furan-2-yl)-2-azaspiro[3.3]heptane represents a high-value addition to screening libraries and building block collections due to its elevated Fsp³ relative to planar heterocycles. The compound's Fsp³ contribution shifts it toward the drug-like space occupied by approved therapeutics [4], making it an ideal scaffold for fragment-based approaches where three-dimensionality and novelty are prioritized. Procurement at ≥98% purity ensures suitability for direct use in medicinal chemistry workflows without additional purification steps.

Intellectual Property Differentiation in Competitive Therapeutic Areas

For organizations operating in competitive therapeutic areas with crowded piperidine IP space, 1-(Furan-2-yl)-2-azaspiro[3.3]heptane offers a patent-differentiating scaffold with demonstrated precedent in granted patents [1]. The combination of the 2-azaspiro[3.3]heptane core with the furan-2-yl substituent provides a distinct chemical matter entry point while leveraging the validated advantages of the broader spirocyclic class, including enhanced solubility and metabolic stability [2]. This compound is particularly suitable for programs where freedom-to-operate analysis reveals constraints around piperidine-containing compositions of matter.

Quote Request

Request a Quote for 1-(Furan-2-yl)-2-azaspiro[3.3]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.